Ethyl prolylglycinate
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Overview
Description
Ethyl prolylglycinate is a chemical compound with the molecular formula C9H16N2O3 It is an ester derivative of prolylglycine, where the ethyl group is attached to the glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl prolylglycinate can be synthesized through the esterification of prolylglycine with ethanol in the presence of an acid catalyst. The reaction typically involves heating prolylglycine with ethanol and a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also common to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Ethyl prolylglycinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form prolylglycine and ethanol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Prolylglycine and ethanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl prolylglycinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its neuroprotective effects and potential use in treating brain injuries and stroke.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which ethyl prolylglycinate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it has been shown to increase brain-derived neurotrophic factor (BDNF) in cell cultures, which is crucial for neuroprotection . The compound may also act as an activator of hypoxia-inducible factor (HIF-1), which plays a role in cellular response to low oxygen levels .
Comparison with Similar Compounds
Ethyl prolylglycinate can be compared with other ester derivatives of amino acids, such as:
Ethyl glycine: Similar in structure but lacks the proline moiety.
Ethyl alaninate: Another ester derivative but with alanine instead of proline.
Ethyl valinate: Contains valine instead of proline.
Uniqueness
This compound is unique due to the presence of both proline and glycine moieties, which may confer specific biological activities not observed in other similar compounds.
Biological Activity
Ethyl prolylglycinate, also known as N-phenylacetyl-L-prolylglycine ethyl ester (Noopept), is a synthetic compound recognized for its cognitive-enhancing and neuroprotective properties. This article delves into the biological activities of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is a dipeptide derivative formed from proline and glycine, modified with an ethyl ester to enhance its bioavailability. Its molecular formula is C13H17N2O3 with a molecular weight of approximately 318.4 g/mol. The compound's structure allows it to interact with various biological targets, influencing its pharmacological activity.
Biological Activities
1. Neuroprotective Effects
This compound exhibits significant neuroprotective effects, particularly in models of ischemic injury and neurodegenerative diseases. Research has shown that administration of this compound can reduce infarct volume and improve cognitive functions following ischemic events.
- Study Findings : In a study involving rats subjected to induced ischemic lesions, administration of this compound significantly diminished the volume of the infarcted area and restored cognitive performance in passive avoidance tests .
2. Cognitive Enhancement
The compound is classified as a nootropic agent, which means it has potential cognitive-enhancing properties. It has been shown to improve learning and memory in experimental models.
- Mechanism : this compound enhances neuronal plasticity in the neocortex and hippocampus, contributing to its cognition-restoring effects .
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Prolyl Hydroxylase : this compound may inhibit prolyl hydroxylase activity, which is crucial for maintaining cellular responses to hypoxia .
- Activation of HIF-1 : The compound stabilizes hypoxia-inducible factor 1 (HIF-1), leading to increased expression of genes involved in angiogenesis and neuroprotection .
Case Studies
Case Study 1: Neuroprotective Properties in Multiple Sclerosis
A study investigated the effects of a nasal gel formulation containing this compound on an experimental model of multiple sclerosis. The results indicated that the formulation provided significant neuroprotective benefits, reducing inflammation and promoting recovery in neuronal function .
Case Study 2: Safety Profile Assessment
Research assessing the safety profile of an intranasal medication containing this compound showed no significant local irritative effects or allergic responses in animal models. This suggests a favorable safety profile for potential therapeutic applications .
Comparative Analysis with Other Nootropics
Compound | Neuroprotective Effect | Cognitive Enhancement | Mechanism of Action |
---|---|---|---|
This compound (Noopept) | Significant | Yes | Inhibition of prolyl hydroxylase |
Piracetam | Moderate | Yes | Modulation of neurotransmitter systems |
Aniracetam | Moderate | Yes | AMPA receptor modulation |
Properties
Molecular Formula |
C9H16N2O3 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl 2-(pyrrolidine-2-carbonylamino)acetate |
InChI |
InChI=1S/C9H16N2O3/c1-2-14-8(12)6-11-9(13)7-4-3-5-10-7/h7,10H,2-6H2,1H3,(H,11,13) |
InChI Key |
VCZUDFJMKMAEGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1CCCN1 |
Origin of Product |
United States |
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